

# Application Note: Structural Elucidation of Fingolimod Stearate Amide using High-Resolution NMR Spectroscopy

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## Compound of Interest

Compound Name: *Fingolimod Stearate Amide*

Cat. No.: *B601843*

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## Abstract

This application note provides a comprehensive guide to the analysis and interpretation of Nuclear Magnetic Resonance (NMR) spectra for **Fingolimod Stearate Amide**. Fingolimod (FTY720) is a crucial immunomodulating drug used in the treatment of multiple sclerosis, and understanding its derivatives and metabolites, such as the stearate amide, is vital for drug development and metabolic studies.<sup>[1][2]</sup> This document outlines detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation of <sup>1</sup>H and <sup>13</sup>C NMR data. It addresses the specific challenges posed by the molecule's amphipathic nature, combining a rigid aromatic core with two long, flexible aliphatic chains and a central amide linkage. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous structural confirmation of **Fingolimod Stearate Amide**.

## Introduction

Fingolimod is a sphingosine-1-phosphate receptor modulator that functions by sequestering lymphocytes in lymph nodes, thereby preventing their migration into the central nervous system to cause inflammatory damage.<sup>[2][3]</sup> As a prodrug, Fingolimod is phosphorylated in vivo to its active form. However, other metabolic pathways exist, including the formation of amide derivatives. **Fingolimod Stearate Amide** (N-[1-hydroxy-2-(hydroxymethyl)-4-(4-

octylphenyl)butan-2-yl]octadecanamide), also known as metabolite M30, is one such derivative formed by the acylation of the primary amine of Fingolimod with stearic acid.[4]

The structural verification of such molecules is paramount. NMR spectroscopy is an unparalleled technique for providing detailed atomic-level structural information in solution.[5] However, the unique structure of **Fingolimod Stearate Amide** presents specific analytical challenges:

- **Signal Overlap:** The presence of two long alkyl chains (octyl and stearyl) results in significant overlap of methylene (-CH<sub>2</sub>-) signals in the <sup>1</sup>H NMR spectrum.
- **Amide Bond Dynamics:** The C-N amide bond exhibits restricted rotation due to its partial double-bond character, which can lead to signal broadening for adjacent protons.[6][7][8]
- **Solubility and Aggregation:** The molecule's lipophilic nature can lead to the formation of aggregates in common NMR solvents, resulting in poor spectral resolution.[9][10]

This guide provides validated protocols and interpretation strategies to overcome these challenges, ensuring high-quality, reproducible results.

## Molecular Structure and Key Regions

A clear understanding of the molecular structure is the foundation for spectral assignment. The structure can be divided into three distinct regions, as illustrated below.

Caption: Molecular structure of **Fingolimod Stearate Amide** highlighting key regions.

## Experimental Protocols & Workflow

Achieving high-quality NMR spectra is critically dependent on meticulous sample preparation and correctly set acquisition parameters.

Caption: General workflow for the NMR analysis of **Fingolimod Stearate Amide**.

## Protocol: Sample Preparation

- **Analyte Weighing:** Accurately weigh 5-10 mg of **Fingolimod Stearate Amide** for <sup>1</sup>H NMR (or >25 mg for <sup>13</sup>C NMR) and place it in a clean, dry vial.

- **Solvent Selection:** Deuterated chloroform ( $\text{CDCl}_3$ ) is the recommended starting solvent due to its excellent solubilizing power for lipophilic compounds.<sup>[10]</sup> If aggregation or poor solubility is observed (indicated by broad spectral lines), a mixture such as  $\text{CDCl}_3:\text{CD}_3\text{OD}$  (4:1 v/v) can be used. Be aware that protic solvents like methanol-d4 will cause the labile -OH and -NH protons to exchange with deuterium, leading to their disappearance from the  $^1\text{H}$  spectrum.<sup>[11][12]</sup>
- **Dissolution:** Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.<sup>[13]</sup> Ensure complete dissolution by gentle vortexing. Mild warming may be applied if necessary, but allow the sample to return to room temperature before analysis.
- **Filtration and Transfer:** To remove any particulate matter that can degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose. The final sample height in the tube should be approximately 4-5 cm to ensure it is within the active region of the spectrometer's receiver coil.<sup>[12]</sup>
- **Referencing:** Use a solvent containing an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).<sup>[14]</sup>

## Protocol: NMR Data Acquisition

- **Instrument:** A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion.
- **$^1\text{H}$  NMR Acquisition:**
  - **Experiment:** Standard 1D proton pulse program.
  - **Temperature:** 298 K (25 °C).
  - **Spectral Width:** -2 to 12 ppm.
  - **Number of Scans:** 16-64 scans (adjust for desired signal-to-noise ratio).
  - **Relaxation Delay (d1):** 2 seconds.
  - **Acquisition Time (aq):** 3-4 seconds.

- $^{13}\text{C}\{^1\text{H}\}$  NMR Acquisition:
  - Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
  - Spectral Width: -10 to 200 ppm.
  - Number of Scans: 1024-4096 scans (or more, depending on concentration).
  - Relaxation Delay (d1): 2 seconds.

## NMR Spectra Interpretation and Data Analysis

The following sections provide a detailed guide to assigning the signals in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Fingolimod Stearate Amide**. Assignments are based on established chemical shift ranges for similar functional groups and structural motifs.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

### $^1\text{H}$ NMR Spectrum: Predicted Chemical Shifts and Assignments

The  $^1\text{H}$  NMR spectrum can be divided into several characteristic regions.

Assignment (Proton Label)	Structure Moiety	Expected $\delta$ (ppm)	Multiplicity	Integration	Notes
H-Ar	4-octylphenyl	7.10 - 7.15	d, d	4H	Two distinct doublets (AA'BB' system) typical of a 1,4-disubstituted benzene ring.
H-N	Amide	5.8 - 6.5	br s or t	1H	Chemical shift is highly variable and concentration-dependent. [6][19] Signal broadens due to quadrupole effects and restricted rotation. Will exchange with D <sub>2</sub> O.
H-CH <sub>2</sub> OH	Fingolimod Core	3.6 - 3.9	m	4H	The two CH <sub>2</sub> OH groups are diastereotopic, potentially leading to complex multiplets.
H-CH <sub>2</sub> -Ar (Octyl)	Octyl Chain	2.55 - 2.60	t	2H	Triplet signal for the methylene

					group directly attached to the aromatic ring.
H-CH <sub>2</sub> -Ar (Ethyl Linker)	Ethyl Linker	2.55 - 2.60	t	2H	Signal likely overlaps with the benzylic protons of the octyl chain.
H-C(O)-CH <sub>2</sub>	Stearate Chain	2.15 - 2.25	t	2H	Triplet for the methylene group $\alpha$ to the amide carbonyl.[15]
H-CH <sub>2</sub> -C(N)	Ethyl Linker	1.80 - 2.00	m	2H	Methylene group $\beta$ to the aromatic ring.
H- $\beta$ -C(O) / H- $\beta$ -Ar	Aliphatic Chains	1.55 - 1.65	m	4H	Methylene groups $\beta$ to the carbonyl and the aromatic ring. [15]
H-(CH <sub>2</sub> ) <sub>n</sub>	Aliphatic Chains	1.20 - 1.40	br s	~48H	Large, unresolved signal envelope from the bulk methylene groups of both the octyl and stearate chains.[15] [20]

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H-CH <sub>3</sub>	Aliphatic Chains	0.85 - 0.90	t	6H	Overlapping triplets from the terminal methyl groups of the octyl and stearate chains. <a href="#">[15]</a> <a href="#">[21]</a>
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## <sup>13</sup>C NMR Spectrum: Predicted Chemical Shifts and Assignments

The proton-decoupled <sup>13</sup>C NMR spectrum provides complementary information, especially for quaternary carbons and resolving the numerous aliphatic signals.

Assignment (Carbon Label)	Structure Moiety	Expected $\delta$ (ppm)	Notes
C=O	Amide Carbonyl	173 - 175	The amide carbonyl carbon is deshielded.
C-Ar (quaternary)	4-octylphenyl	139 - 141	Signals for the two quaternary aromatic carbons (C-CH <sub>2</sub> and C-Alkyl).
C-Ar (CH)	4-octylphenyl	128 - 130	Signals for the four protonated aromatic carbons.
C-CH <sub>2</sub> OH	Fingolimod Core	64 - 66	Carbon of the hydroxymethyl groups.
C-N (quaternary)	Fingolimod Core	58 - 62	The central quaternary carbon atom bonded to nitrogen.
C-C(O)-CH <sub>2</sub>	Stearate Chain	36 - 38	Methylene carbon $\alpha$ to the amide carbonyl.
C-CH <sub>2</sub> -Ar	Ethyl Linker & Octyl Chain	35 - 36	Benzylic carbons.
C-(CH <sub>2</sub> ) <sub>n</sub>	Aliphatic Chains	22 - 34	A series of distinct signals for the methylene carbons of the long alkyl chains.
C-CH <sub>3</sub>	Aliphatic Chains	~14.1	Terminal methyl carbons of both chains.

## Trustworthiness and Self-Validation

To ensure the integrity of the analysis, the following validation steps are recommended:

- Deuterium Exchange: To confirm the assignment of the labile amide (N-H) and hydroxyl (O-H) protons, add one drop of deuterium oxide (D<sub>2</sub>O) to the NMR tube, shake well, and re-acquire the <sup>1</sup>H spectrum. The disappearance of these signals confirms their identity.
- 2D NMR Spectroscopy: For unambiguous assignment, especially where signal overlap is severe, 2D NMR experiments are invaluable.
  - COSY (Correlation Spectroscopy): Establishes <sup>3</sup>J H-H coupling networks, allowing for the tracing of proton connectivity within the alkyl chains.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing definitive C-H assignments.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for linking structural fragments, such as connecting the protons α to the carbonyl with the amide quaternary carbon.[22]

## Conclusion

This application note provides a robust and detailed framework for the NMR-based structural analysis of **Fingolimod Stearate Amide**. By employing the outlined protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure of this important Fingolimod derivative. The use of proper solvent systems and the application of both 1D and 2D NMR techniques are key to overcoming the inherent challenges of this amphipathic molecule, enabling a complete and accurate characterization essential for pharmaceutical research and development.

## References

- AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters – AOCS. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (n.d.). <sup>1</sup>H NMR Spectrum (1D, 500 MHz, CDCl<sub>3</sub>, experimental) (HMDB0000827). Retrieved from [\[Link\]](#)

- Human Metabolome Database. (n.d.). <sup>1</sup>H NMR Spectrum (1D, CDCl<sub>3</sub>, experimental) (HMDB0000827). Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [[Link](#)]
- <sup>1</sup>H NMR Spectrum of Amide Compounds. (n.d.). 大学化学. Retrieved from [[Link](#)]
- Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). <sup>1</sup>H NMR spectra of (a) stearic acid, (b) dextran 6000, and (c) D6S7.5.... Retrieved from [[Link](#)]
- Abraham, R. J., et al. (2012). <sup>1</sup>H NMR spectra. Part 30(+): <sup>1</sup>H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. Retrieved from [[Link](#)]
- Semantic Scholar. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [[Link](#)]
- PubChem. (n.d.). Sphingosine. Retrieved from [[Link](#)]
- The Royal Society of Chemistry. (n.d.). Structure-inspired design of a sphingolipid mimic sphingosine-1-phosphate receptor agonist from a naturally occurring. Retrieved from [[Link](#)]
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [[Link](#)]
- PubChem. (n.d.). Fingolimod. Retrieved from [[Link](#)]
- PubMed. (1995). A solvent system for the high-resolution proton nuclear magnetic resonance spectroscopy of membrane lipids. Retrieved from [[Link](#)]
- University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [[Link](#)]
- University of Missouri-St. Louis. (n.d.). Sample Preparation. Retrieved from [[Link](#)]

- ResearchGate. (2023). For NMR experiment, what is the best solvent for protein and lipid?. Retrieved from [[Link](#)]
- YouTube. (2020). Proton NMR-25 || HNMR spectra of amides || Exchangeable protons || Difference from amines || Tricks. Retrieved from [[Link](#)]
- PubMed Central. (n.d.). Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. Retrieved from [[Link](#)]
- PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). The chemical structure of fingolimod.... Retrieved from [[Link](#)]
- PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [[Link](#)]
- PubChem. (n.d.). **Fingolimod Stearate Amide**. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Chemical structure of fingolimod. Retrieved from [[Link](#)]
- PubChem. (n.d.). Fingolimod Hydrochloride. Retrieved from [[Link](#)]
- PubMed. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). 1 H NMR spectrum of fatty amide. Retrieved from [[Link](#)]
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [[Link](#)]
- Alentris Research Pvt. Ltd. (n.d.). **Fingolimod Stearate Amide**. Retrieved from [[Link](#)]
- accessdata.fda.gov. (2010). CHEMISTRY REVIEW(S). Retrieved from [[Link](#)]
- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [[Link](#)]

- Google Patents. (n.d.). EP2502901A1 - Novel process for synthesizing fingolimod hydrochloride.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [[Link](#)]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: <sup>13</sup>C NMR Chemical Shifts. Retrieved from [[Link](#)]
- The Royal Society of Chemistry. (n.d.). Novel sphingosine-containing analogues selectively inhibit sphingosine kinase (SK) isozymes, induce SK1 proteasomal degradation. Retrieved from [[Link](#)]

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## Sources

- 1. Fingolimod | C<sub>19</sub>H<sub>33</sub>NO<sub>2</sub> | CID 107970 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Fingolimod Hydrochloride | C<sub>19</sub>H<sub>34</sub>ClNO<sub>2</sub> | CID 107969 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. [accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
- 4. Fingolimod Stearate Amide | C<sub>37</sub>H<sub>67</sub>NO<sub>3</sub> | CID 46897778 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 7. [dxhx.pku.edu.cn](https://dxhx.pku.edu.cn) [[dxhx.pku.edu.cn](https://dxhx.pku.edu.cn)]
- 8. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [[nanalysis.com](https://nanalysis.com)]
- 9. A solvent system for the high-resolution proton nuclear magnetic resonance spectroscopy of membrane lipids - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. organomation.com [organomation.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. aocs.org [aocs.org]
- 16. <sup>1</sup>H NMR spectra. Part 30(+): <sup>1</sup>H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sphingosine | C<sub>18</sub>H<sub>37</sub>NO<sub>2</sub> | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Stearic acid(57-11-4) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 22. magritek.com [magritek.com]
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